molecular formula C12H17ClN2O3 B5549830 (3R*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,4-dimethylpyrrolidin-3-ol

(3R*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,4-dimethylpyrrolidin-3-ol

Cat. No. B5549830
M. Wt: 272.73 g/mol
InChI Key: UOZAOISZHIKFLN-PELKAZGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of molecules with similar structural motifs involves complex organic synthesis techniques. For example, the synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids utilized a diastereoselective route, highlighting the importance of stereochemistry in the synthesis of complex molecules (Procopiou et al., 2018). Additionally, the synthesis of pyrrolidine derivatives from benzotriazole and (S)-phenylglycinol underlines the diverse synthetic routes available for pyrrolidine-based compounds (Katritzky et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds similar to "(3R*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,4-dimethylpyrrolidin-3-ol" can be elucidated through various spectroscopic techniques. For example, the crystal structure analysis of specific pyrrolidine and oxazolone derivatives has provided insights into their three-dimensional conformations and stereochemistry (Kumarasinghe et al., 2009). These studies underscore the significance of detailed structural analysis in understanding the properties of complex molecules.

Chemical Reactions and Properties

The chemical reactivity and properties of pyrrolidine and related compounds are influenced by their molecular structure. For instance, reactions involving pyrrolidine derivatives, such as esterification under Mitsunobu conditions, demonstrate the versatility of these molecules in synthetic chemistry (Iranpoor et al., 2010). The ability to undergo various chemical transformations is crucial for the application of these compounds in medicinal chemistry and materials science.

Physical Properties Analysis

The physical properties of organic compounds like "this compound" are essential for their practical applications. Studies on related compounds have explored their spectroscopic characteristics, solubility, and stability under different conditions (Sakoda et al., 1992). These properties are crucial for the formulation and delivery of pharmaceutical agents.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, define the potential applications of compounds. The synthesis and characterization of novel pyrrolidine derivatives have revealed their potential as calcium antagonists, indicating the importance of chemical properties in drug discovery (Sakoda et al., 1992).

properties

IUPAC Name

3-(3-chloro-1,2-oxazol-5-yl)-1-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O3/c1-8-6-15(7-12(8,2)17)11(16)4-3-9-5-10(13)14-18-9/h5,8,17H,3-4,6-7H2,1-2H3/t8-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZAOISZHIKFLN-PELKAZGASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C)O)C(=O)CCC2=CC(=NO2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C)O)C(=O)CCC2=CC(=NO2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.